3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Description
3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride is a pyrrolidine derivative substituted with a 4-fluorobenzyl ether group and a hydrochloride salt. Pyrrolidine scaffolds are widely exploited in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., 3-[(4-bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride) suggest utility in targeting neurotransmitter receptors or enzyme inhibition .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDZRCQEJVLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 4-Fluorobenzyl alcohol: The fluorinated benzyl alcohol serves as the electrophilic component.
- Pyrrolidine: The nucleophilic amine ring that will be functionalized.
- Base: A suitable base such as potassium carbonate or sodium hydride to deprotonate the alcohol or amine and facilitate ether formation.
- Hydrochloric acid: For salt formation post-synthesis.
Reaction Mechanism
The typical preparation involves nucleophilic substitution or Williamson ether synthesis mechanisms:
- Activation of 4-fluorobenzyl alcohol: Often converted to a better leaving group (e.g., 4-fluorobenzyl bromide or chloride) or directly reacted under basic conditions.
- Nucleophilic attack by pyrrolidine: The nitrogen or oxygen of pyrrolidine attacks the activated benzyl derivative to form the ether linkage.
- Formation of hydrochloride salt: The free base compound is treated with hydrochloric acid to form the stable hydrochloride salt.
Example Procedure
- Dissolve 4-fluorobenzyl alcohol and pyrrolidine in an appropriate solvent such as acetonitrile or dichloromethane.
- Add a base (e.g., potassium carbonate) to deprotonate the alcohol.
- Stir the reaction mixture at controlled temperature (room temperature to reflux) for several hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, quench and extract the product.
- Treat the crude product with hydrochloric acid in an organic solvent or aqueous medium to precipitate or crystallize the hydrochloride salt.
- Purify by recrystallization or chromatography.
Alternative Synthetic Approaches
- Use of 4-fluorobenzyl halides (bromide or chloride) directly reacting with pyrrolidine under basic conditions to form the ether.
- Protection of pyrrolidine nitrogen prior to ether formation to improve selectivity, followed by deprotection and salt formation.
- Employing phase-transfer catalysis to enhance reaction efficiency.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ether formation | 4-Fluorobenzyl alcohol, pyrrolidine, K2CO3, acetonitrile | 60–80 °C | 6–12 hours | 75–85 | Williamson ether synthesis |
| Salt formation | HCl in ethanol or ether | Room temperature | 1–2 hours | Quantitative | Precipitation of hydrochloride salt |
| Purification | Recrystallization from ethanol/ether | Ambient | — | — | Enhances purity |
Comparative Notes on Related Compounds
| Compound Name | Key Synthetic Difference | Yield Range | Remarks |
|---|---|---|---|
| 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride | Ether formation using 4-fluorobenzyl alcohol | 75–85% | Standard method, well-documented |
| 3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride | Similar route with 3-fluorobenzyl alcohol | Comparable | Similar reactivity and purification profile |
| 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride | Use of 2-fluorobenzyl intermediates | Comparable | Slightly different biological activity |
Chemical Reactions Analysis
3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom and the formation of a benzyl alcohol derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include ketones, carboxylic acids, benzyl alcohol derivatives, and substituted benzyl derivatives .
Scientific Research Applications
3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride and related compounds:
Physicochemical Properties
- Lipophilicity : The 4-fluorobenzyl group in the target compound likely confers intermediate lipophilicity compared to the highly hydrophobic trifluoromethyl (logP ~2.5) and dichlorobenzyl (logP ~3.0) analogs .
- Solubility : Pyrrolidine derivatives with bulky substituents (e.g., isopropylbenzyl) exhibit reduced aqueous solubility due to increased steric hindrance . In contrast, the smaller 4-fluorobenzyl group may improve solubility in polar solvents.
- Stability : Fluorine’s electron-withdrawing effect stabilizes the compound against oxidative degradation, whereas bromine or chlorine substituents may lead to photolability .
Biological Activity
3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H17ClFNO, with a molecular weight of approximately 245.72 g/mol. The compound features a pyrrolidine ring with a 4-fluorobenzyl ether substituent, which contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For instance, it may inhibit or activate enzyme functions, thereby influencing cellular processes such as signal transduction and metabolic pathways.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. A comparative study highlighted the effectiveness of pyrrole derivatives against various bacterial strains:
| Compound Type | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
These results indicate that the presence of halogenated phenyl groups enhances antimicrobial potency, making pyrrole derivatives promising candidates for further development in antibacterial therapies .
Neuropharmacological Effects
In addition to antimicrobial properties, studies have suggested that this compound may possess neuropharmacological effects. Research on related pyrrole compounds indicates potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems and exhibit analgesic properties .
Case Studies and Research Findings
- Antibacterial Activity Study : A recent investigation into the antibacterial properties of pyrrole derivatives found that those with fluorinated aromatic groups showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. The study concluded that the fluorine atom significantly influences the binding affinity to bacterial targets, thereby improving efficacy .
- Neuropharmacology Research : Another study explored the effects of pyrrolo[3,4-c]pyridine derivatives on pain management and anxiety disorders. The findings indicated that these compounds could serve as effective analgesics and anxiolytics by modulating specific receptor pathways in the central nervous system .
Q & A
Q. What are the key synthetic routes for 3-[(4-fluorobenzyl)oxy]pyrrolidine hydrochloride, and how can reaction yields be optimized?
The compound can be synthesized via nucleophilic substitution between a pyrrolidine derivative and 4-fluorobenzyl bromide, followed by HCl salt formation. A reported analogous synthesis for Pacritinib hydrochloride (a pyrrolidine-containing drug) achieved a 13% yield using sequential substitutions, reductions, and salifications. Key steps include optimizing reaction time, temperature, and stoichiometry of the benzyl halide . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Reaction monitoring by TLC or HPLC is recommended to track intermediates .
Q. Which analytical methods are most effective for characterizing purity and structure?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 206 nm) is standard for assessing purity (>98%), while ¹H NMR confirms structural integrity, including the fluorobenzyl ether linkage and pyrrolidine ring . Mass spectrometry (LC/MS) verifies molecular weight ([M+H]+ expected ~270–300 amu). Residual solvents or byproducts (e.g., acetone) should be quantified via GC-MS .
Q. What safety precautions are essential when handling this compound?
Follow OSHA/GHS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste disposal : Segregate organic waste and consult certified disposal services for halogenated byproducts .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly for pyrrolidine ring functionalization?
Chiral resolution agents (e.g., (R)- or (S)-tartaric acid) or asymmetric catalysis (e.g., palladium-catalyzed couplings) may enforce stereocontrol at the pyrrolidine 3-position. For example, (3S)-pyrrolidine derivatives were synthesized using enantioselective hydrogenation or enzymatic resolution . Characterization via chiral HPLC or polarimetry is critical to confirm enantiopurity .
Q. What strategies resolve discrepancies in bioactivity data caused by impurities or structural analogs?
- Impurity profiling : Identify common byproducts (e.g., dehalogenated or oxidized derivatives) using LC-MS/MS. For instance, 3-fluoro-PCP hydrochloride analogs showed altered receptor binding due to trace impurities .
- Structural validation : Compare experimental NMR shifts with computational models (e.g., DFT) to confirm the fluorobenzyloxy group’s orientation .
Q. How does the fluorobenzyl moiety influence physicochemical properties relevant to drug discovery?
The 4-fluorobenzyl group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability by reducing CYP450-mediated oxidation. In vitro permeability assays (e.g., Caco-2) and plasma stability studies are recommended to evaluate bioavailability. Analogous compounds, such as VEGFR-2 inhibitors, demonstrated improved kinase binding affinity due to fluorine’s electron-withdrawing effects .
Q. What in vitro models are suitable for preliminary toxicity screening?
- Cytotoxicity : MTT assays in HEK293 or HepG2 cells to assess IC₅₀ values.
- Genotoxicity : Ames tests for mutagenicity and comet assays for DNA damage .
- hERG inhibition : Patch-clamp studies to evaluate cardiac risk, as pyrrolidine derivatives may interact with potassium channels .
Methodological Considerations
Q. How can reaction conditions be scaled for gram-level synthesis without compromising yield?
- Solvent selection : Replace dichloromethane with toluene or THF for safer large-scale reactions .
- Catalyst loading : Optimize palladium or nickel catalysts (<5 mol%) to minimize metal residues .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor real-time reaction progression .
Q. What computational tools predict metabolic pathways for this compound?
Software like MetaSite or GLORY predicts phase I/II metabolism. The fluorobenzyl group is likely to undergo hydroxylation or glucuronidation, while the pyrrolidine ring may oxidize to a lactam. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
